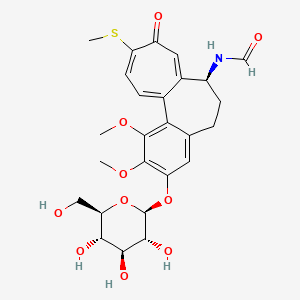

![molecular formula C15H20N2O3 B602109 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 441781-21-1](/img/structure/B602109.png)

8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Übersicht

Beschreibung

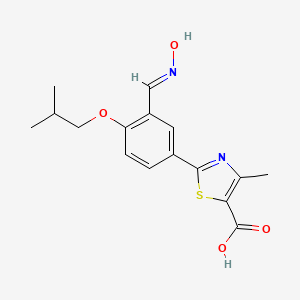

“8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C15H20N2O3 . It is also known as 2-Hydroxy Fenspiride . The compound has a molecular weight of 276.33 g/mol .

Molecular Structure Analysis

The IUPAC name of the compound is 8-[2-(2-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.33 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 276.14739250 g/mol . The Topological Polar Surface Area of the compound is 61.8 Ų . The compound has a Heavy Atom Count of 20 .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

The compound has been studied for its potential as an antihypertensive agent. Research indicates that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, with various substitutions at the 8 position, exhibit activity in lowering blood pressure. These compounds are explored as alpha-adrenergic blockers with potential utility in treating hypertension (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonism

Another significant area of research involves the compound's role as a non-peptide tachykinin NK2 receptor antagonist. This activity has implications for treating conditions like bronchoconstriction. The compound demonstrated potent NK2 receptor antagonist activity in guinea pig trachea and showed selectivity over NK1 receptors (Smith et al., 1995).

Neuroprotective Effects

Derivatives of this compound have shown promise in neuroprotection. Studies highlight their ability to inhibit calcium uptake in neural tissues and protect against brain edema and memory deficits caused by various agents. These effects suggest potential applications in treating brain-related injuries or diseases (Tóth et al., 1997).

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of related 1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Some of these compounds have shown significant protective effects against seizures, highlighting their potential utility in epilepsy treatment (Madaiah et al., 2012).

Crystallographic Studies

Crystallographic analysis of cyclohexane-spirohydantoin derivatives, including 1,3-diazaspiro[4.5]decane, has been conducted. These studies are important for understanding the molecular and crystal structure of these compounds, which can be essential for their pharmaceutical applications (Graus et al., 2010).

Muscarinic Agonist Activity

Some derivatives have been investigated for their activity as muscarinic agonists, particularly in the context of treating dementia and Alzheimer's disease. These studies focus on the modification of the compound's structure to enhance its selectivity and efficacy as a muscarinic receptor agonist (Tsukamoto et al., 1993).

Antibacterial and Antifungal Agents

Certain ethyl 1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates derivatives have been synthesized and evaluated for their antimicrobial activities against a range of microorganisms, suggesting potential applications as antibacterial and antifungal agents (Thanusu et al., 2011).

Wirkmechanismus

Target of Action

2-Hydroxy Fenspiride, also known as Fenspiride, is an oxazolidinone spiro compound . It is known to have activity as an alpha-1 blocker, H1 antagonist, and also inhibits PDE3, PDE4, PDE5 . These targets play a crucial role in the treatment of certain respiratory diseases .

Mode of Action

Fenspiride’s interaction with its targets results in antispasmodic and bronchodilator effects . By blocking alpha-1 receptors and H1 receptors, and inhibiting PDE3, PDE4, and PDE5, it reduces inflammation and relaxes the bronchial muscles, thereby improving respiratory function .

Biochemical Pathways

It is believed that its anti-inflammatory action could be due to the reduction of inflammatory mediators through its interaction with the aforementioned targets .

Pharmacokinetics

Fenspiride exhibits fairly slow absorption when administered orally. The maximum plasma concentration is achieved 6 hours after administration . The plasma clearance of Fenspiride is about 184 ml·min −1, and its apparent volume of distribution is moderately large (2151) . The elimination half-life obtained from the plasma data is 14 to 16 hours, independent of the route of administration . The absolute bioavailability is almost complete (90%) .

Result of Action

The primary result of Fenspiride’s action is the improvement of respiratory function in patients suffering from chronic bronchitis and other respiratory diseases . It reduces cough, expectoration, and dyspnea, and is used for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract .

Eigenschaften

IUPAC Name |

8-[2-(2-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-4-2-1-3-12(13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFHFRFWXNXODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857762 | |

| Record name | 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

441781-21-1 | |

| Record name | 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)